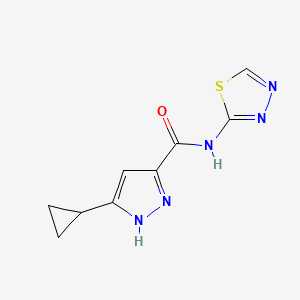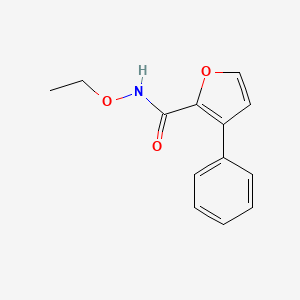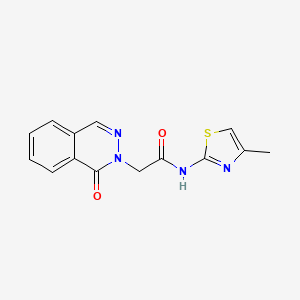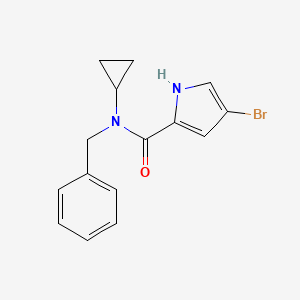![molecular formula C14H18N2O3 B7497669 N-[4-(2-amino-2-oxoethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7497669.png)
N-[4-(2-amino-2-oxoethoxy)phenyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-amino-2-oxoethoxy)phenyl]cyclopentanecarboxamide is a chemical compound that has been widely used in scientific research for various applications. It is commonly known as CP-544326 and belongs to the class of benzamide derivatives. This compound has gained significant attention due to its potential therapeutic properties and has been extensively studied by researchers worldwide.
Mecanismo De Acción
The mechanism of action of CP-544326 is not fully understood. However, it has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). This inhibition results in the reduction of inflammation and pain. CP-544326 has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
CP-544326 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). CP-544326 has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-544326 has several advantages as a research tool. It exhibits potent anti-inflammatory and analgesic properties, making it an ideal compound for studying the mechanisms of inflammation and pain. It has also been found to have potential therapeutic applications in various diseases. However, CP-544326 has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. In addition, its synthesis is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on CP-544326. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Another area of interest is its potential use in the treatment of cancer. CP-544326 has been found to exhibit potent anti-cancer properties, and further research is needed to explore its potential as a cancer therapeutic. Additionally, further studies are needed to fully understand the mechanism of action of CP-544326 and its long-term effects.
Métodos De Síntesis
The synthesis of CP-544326 involves the reaction between 4-(2-amino-2-oxoethoxy)phenylamine and cyclopentanecarboxylic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure CP-544326.
Aplicaciones Científicas De Investigación
CP-544326 has been studied for its potential therapeutic properties in various fields of research. It has been found to exhibit potent anti-inflammatory, analgesic, and anti-cancer properties. In addition, it has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Propiedades
IUPAC Name |
N-[4-(2-amino-2-oxoethoxy)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c15-13(17)9-19-12-7-5-11(6-8-12)16-14(18)10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXDUOJETLAJKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide](/img/structure/B7497607.png)
![3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B7497616.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7497629.png)


![N-methyl-3-(5-methyl-1,3-dioxoisoindol-2-yl)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7497655.png)
![1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B7497662.png)
![(6-Cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7497663.png)
amine](/img/structure/B7497671.png)

![6-[[6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7497677.png)
![5-cyclopropyl-N-[(2-methoxynaphthalen-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7497678.png)
